3-Bromofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromofuran-2-carbonitrile is an organic compound with the molecular formula C5H2BrNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the third position and a nitrile group at the second position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromofuran-2-carbonitrile can be synthesized through several methods. One common approach involves the bromination of furan-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position of the furan ring.
Another method involves the use of 3-bromofuran as a starting material. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted furan derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution Reactions: Substituted furan derivatives with various functional groups.
Oxidation Reactions: Furanones or other oxygenated derivatives.
Reduction Reactions: Amines or other reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromofuran-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific biological pathways or receptors.
Material Science: It is used in the synthesis of functional materials, such as polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological systems and the development of chemical probes for investigating biological processes.
Wirkmechanismus
The mechanism of action of 3-bromofuran-2-carbonitrile depends on its specific application and the target it interacts with. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing biological pathways. The bromine and nitrile groups can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromofuran: Lacks the nitrile group and is primarily used as an intermediate in organic synthesis.
2-Bromofuran-3-carbonitrile: Isomeric compound with the bromine and nitrile groups at different positions.
3-Chlorofuran-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromofuran-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Biologische Aktivität
3-Bromofuran-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, applications in drug development, and relevant research findings.
This compound is characterized by its furan ring and a bromine atom, which influence its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can modify its biological properties.
Mechanisms of Action:
- Binding Interactions: The bromine and nitrile groups can participate in hydrogen bonding and hydrophobic interactions, allowing the compound to bind to specific receptors or enzymes.
- Modulation of Biological Pathways: By interacting with biological targets, this compound may influence pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For example, furan derivatives have shown activity against various microorganisms, including bacteria and fungi. A study highlighted the synthesis of furan-3-carboxamides that demonstrated notable in vitro antimicrobial activity against a range of pathogens, suggesting that structural modifications could enhance efficacy .
Antitumor Activity
The compound has also been explored for its antitumor potential. In one study involving anthra[2,3-b]furan derivatives, it was found that certain structural modifications led to increased cytotoxicity against cancer cell lines. The mechanism involved the formation of stable complexes with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Antimalarial Activity
Another area of interest is the antimalarial activity of related compounds. Research on 3-furyl derivatives indicated promising results against Plasmodium falciparum, with some compounds exhibiting IC50 values less than 1 μM against resistant strains . This suggests that further exploration of this compound could yield effective antimalarial agents.
Case Studies
- Antitumor Studies:
- Antimicrobial Efficacy:
Data Tables
Eigenschaften
IUPAC Name |
3-bromofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO/c6-4-1-2-8-5(4)3-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHDRWOPSSOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.